molecular formula C6H9ClN2O3S B12922055 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 92607-67-5

4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12922055
CAS No.: 92607-67-5
M. Wt: 224.67 g/mol
InChI Key: SSCNWABFNMTJIL-UHFFFAOYSA-N
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Description

4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a chloro group at position 4, an ethanesulfonyl group at position 5, and a methyl group at position 1. The ethanesulfonyl substituent (-SO₂C₂H₅) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity compared to other pyrazolone derivatives.

Properties

CAS No.

92607-67-5

Molecular Formula

C6H9ClN2O3S

Molecular Weight

224.67 g/mol

IUPAC Name

4-chloro-3-ethylsulfonyl-2-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C6H9ClN2O3S/c1-3-13(11,12)6-4(7)5(10)8-9(6)2/h3H2,1-2H3,(H,8,10)

InChI Key

SSCNWABFNMTJIL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=O)NN1C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazol-5(4H)-one with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyrazolones.

Scientific Research Applications

4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(ethylsulfonyl)-1-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one with analogs from the evidence:

Compound Name Substituents (Position) Molecular Weight (g/mol) LC/MS Data (m/z [M+H]⁺) Key Properties/Applications Reference
4-Chloro-5-(ethanesulfonyl)-1-methyl-pyrazol-3-one Cl (4), SO₂C₂H₅ (5), CH₃ (1) ~263.7 (calculated) Not reported Hypothesized reactivity influenced by -SO₂C₂H₅ Target compound
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-CF₃-phenyl) Br (4), BrCH₂ (5), 4'-CF₃ (2) 381 (observed) 381 High halogen content; potential electrophilic reactivity
4-Ethyl-5-methyl-2-phenyl-pyrazol-3-one C₂H₅ (4), CH₃ (5), C₆H₅ (2) ~216.3 (calculated) Not reported Antioxidant activity (analogous series)
4-(Benzothiazol-2-yl)-2-allyl-3-methyl-1-phenyl Benzothiazolyl (4), allyl (2) Not reported Not reported Structural diversity for medicinal chemistry

Key Observations :

  • Electron-Withdrawing Groups : The ethanesulfonyl group in the target compound likely enhances electrophilic reactivity compared to brominated analogs (e.g., m/z 381 in ) or ethyl/phenyl substituents. This could influence its stability in synthetic pathways or interactions in biological systems.
  • Halogen vs. Sulfonyl : Bromine substituents () increase molecular weight and may confer different reactivity (e.g., nucleophilic substitution), whereas the sulfonyl group could enhance solubility in polar solvents or acidic/basic media.
  • Antioxidant Potential: While highlights antioxidant activity in 5-methyl-2-phenyl analogs, the ethanesulfonyl group’s electron-withdrawing nature might reduce radical-scavenging efficacy compared to electron-donating substituents.

Research Implications and Gaps

  • Biological Activity: While and highlight medicinal applications for pyrazolone derivatives, the target compound’s biological profile remains unexplored in the provided evidence.
  • Spectral Characterization : IR, NMR, and LC/MS data for the target compound are lacking; comparative studies with analogs (e.g., ) would clarify substituent effects on spectral signatures.

Biological Activity

4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrazoles are known for their diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular structure of 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one can be described as follows:

  • Molecular Formula : C7H10ClN3O2S
  • Molecular Weight : 223.68 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that various pyrazole compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor progression. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.50Induction of apoptosis
A54926.00Inhibition of proliferation
NCI-H4600.95Autophagy induction

These findings suggest that 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one may act as a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have reported that compounds within this class can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. The specific compound's structure may enhance its binding affinity to these targets, leading to a reduction in inflammatory responses.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties against various pathogens. The compound's efficacy against bacterial strains was assessed using standard antimicrobial susceptibility testing methods:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound possesses notable antimicrobial activity, making it a potential candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to 4-Chloro-5-(ethanesulfonyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one:

  • Breast Cancer Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives showed synergistic effects when combined with conventional chemotherapy agents like doxorubicin. This suggests that the compound could enhance the efficacy of existing treatments .
  • Inflammation Model : Animal models of inflammation demonstrated that pyrazole derivatives significantly reduced edema and inflammatory markers when administered, indicating their potential use in treating inflammatory diseases .

Q & A

Q. What are best practices for handling hygroscopicity or air sensitivity in this compound?

  • Methodology :
  • Storage : Keep in a desiccator (silica gel) under argon.
  • Handling : Use gloveboxes for moisture-sensitive reactions and lyophilize aqueous solutions to prevent hydrolysis .

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